molecular formula C10H16O3 B182229 Ethyl 1-methyl-4-oxocyclohexanecarboxylate CAS No. 147905-77-9

Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Cat. No. B182229
M. Wt: 184.23 g/mol
InChI Key: GYDKHYAZKCAMAS-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxocyclohexanecarboxylate is a naturally occurring ester with unique properties . It is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol . It is functionally related to a 4-oxocyclohexanecarboxylic acid .


Synthesis Analysis

Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1 . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .


Molecular Structure Analysis

The molecular formula of Ethyl 1-methyl-4-oxocyclohexanecarboxylate is C10H16O3 . The InChI code is 1S/C10H16O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 1-methyl-4-oxocyclohexanecarboxylate has a molecular weight of 184.24 g/mol . It is a liquid at room temperature . It has a topological polar surface area of 43.4 Ų .

Scientific Research Applications

Oxidation and Derivative Formation

Ethyl c-3-bromo-1-methyl-2-oxocyclohexane-r-1-carboxylate, a related compound to Ethyl 1-methyl-4-oxocyclohexanecarboxylate, undergoes oxidation to form 2,3-dione derivatives, illustrating its potential in creating new chemical structures through oxidative processes (Sato, Inoue, Hirayama, & Ohashi, 1977).

Catalytic Reduction in Electrochemistry

In electrochemical studies, Ethyl 1-(3-halopropyl)-2-oxocyclohexanecarboxylate is reduced catalytically to yield ring-expanded products and other derivatives, demonstrating its use in electrocatalytic reactions for synthesizing varied compounds (Mubarak, Barker, & Peters, 2007).

Ligand in Copper-Catalyzed Reactions

Employing Ethyl 2-oxocyclohexanecarboxylate as a ligand, copper-catalyzed coupling reactions with various N/O/S nucleophilic reagents have been achieved, suggesting its utility as a versatile ligand in facilitating diverse chemical couplings (Lv & Bao, 2007).

Baeyer-Villiger Oxidation

Ethyl 2-oxocyclohexanecarboxylate, upon Baeyer-Villiger oxidation, generates specific acid derivatives, pointing to its role in producing complex organic structures through oxidation methods (Hubert & Starcher, 1968).

Use in Pheromone Synthesis

The compound finds application in synthesizing attractants for insects like the Mediterranean fruit fly, as demonstrated in the synthesis of Ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate (Raw & Jang, 2000).

Synthesis of Incisterol Model

Its use extends to synthesizing models of complex organic compounds, such as incisterols, showcasing its versatility in synthetic organic chemistry (Curini, Epifano, Marcotullio, Rosati, Guo, Guan, & Wenkert, 2005).

Synthesis of Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, a similar compound, is used in the phosphine-catalyzed synthesis of tetrahydropyridines, highlighting potential applications in synthesizing nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).

In Novel Pesticide Synthesis

Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, another related compound, plays a role in the synthesis of chromafenozide, a novel pesticide, underscoring its significance in agrichemical applications (Shan, 2011).

Sulfenylation Reactions

It also partakes in sulfenylation reactions, important in the study of organosulfur chemistry (Żankowska‐Jasińska, Zaleska, & Haas, 1984).

NMR Spectroscopy in Structural Studies

Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a derivative, has been analyzed using NMR spectroscopy, contributing to the understanding of molecular structures and conformations (Arias-Pérez, Alejo, Gálvez, Pérez, & Santos, 1995).

In New Synthetic Methods

The compound is involved in innovative synthetic methods like the three-component condensation for producing complex molecules (Kurbanova, Sadygova, Gadirova, Askerov, & Maharramov, 2019).

Safety And Hazards

Ethyl 1-methyl-4-oxocyclohexanecarboxylate is slightly toxic and has the potential to cause skin and eye irritation . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

ethyl 1-methyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDKHYAZKCAMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619977
Record name Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-4-oxocyclohexanecarboxylate

CAS RN

147905-77-9
Record name Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-methyl-4-oxocyclohexanecarboxylate
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Synthesis routes and methods I

Procedure details

8-Methyl-1,4-dioxa-spiro[4.5]decane-8-carboxylic acid ethyl ester (Compound 282G) was dissolved in THF (20 mL) and 3N aq. HCl (30 mL). The resulting mixture was stirred at rt overnight. The mixture was diluted with EtOAc (50 mL), washed with brine (20 mL), and dried over anhydrous sodium sulfate. 1H NMR (CDCl3): 1.28 (t, J=7.1 Hz, 3H), 1.29 (s, 3H), 1.63-1.70 (m, 2H), 2.30-2.74 (m, 6H), 3.94 (s, 4H), 4.19 (q, J=7.1 Hz, 2H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
20 mL
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Quantity
30 mL
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (Int-18b, 2.09 g, 9.17 mmol) was dissolved in acetonitrile (100 mL) and water (50 mL). Ammonium cerium nitrate (503 mg, 0.92 mmol) in water (50 mL) was added and the resulting mixture was heated up to 70° C. and stirred for 1 h. After being cooled down to room temperature, water (100 mL) was added and the mixture was extracted with ether (100 mL×3). The combined organics were washed with water, brine and dried. After concentration, the residue was purified on a column (silica gel, 0-30% ethyl acetate in hexane) which gave ethyl 1-methyl-4-oxocyclohexanecarboxylate (Int-18c) (1.72 g) as an oil.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Ammonium cerium nitrate
Quantity
503 mg
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reactant
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50 mL
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50 mL
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100 mL
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Reaction Step Four

Synthesis routes and methods III

Procedure details

In a 50 mL round-bottom flask was mixed with ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (Int-6a, 1.99 g, 8.72 mmol), EtOH (10 mL), H2O (5 mL), and 4N HCl in 1,4-dioxane (5 mL). The resulting solution was stirred at room temperature for 64 hours. At this time, the solvent was removed in vacuo and the residue was taken up in DCM. The suspension was washed with saturated NaHCO3(aq) and the organic layer was dried over Na2SO4. The resulting product was taken on without further purification. Yield=1.00 g.
Quantity
1.99 g
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reactant
Reaction Step One
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Quantity
10 mL
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5 mL
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0 (± 1) mol
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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